Sulfuric acid; tetrahexyl ammonnium

Description

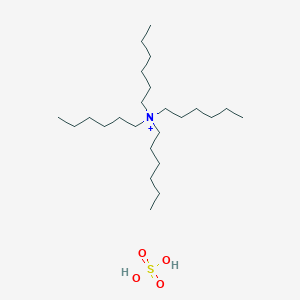

Sulfuric acid; tetrahexyl ammonium, chemically known as tetrahexyl ammonium hydrogen sulfate (THAHS), is an ionic liquid with the formula $[C6H{13}]4N^+HSO4^-$. It is synthesized by combining tetrahexylammonium bromide with sulfuric acid or purchased commercially (e.g., from Sigma-Aldrich) . THAHS is primarily utilized in electrochemical applications, such as corrosion inhibition for lead-antimony alloys in sulfuric acid electrolytes . Its structure features a bulky tetrahexylammonium cation paired with a hydrogen sulfate anion, which enhances its adsorption on metal surfaces, reducing corrosion rates .

Properties

Molecular Formula |

C24H54NO4S+ |

|---|---|

Molecular Weight |

452.8 g/mol |

IUPAC Name |

sulfuric acid;tetrahexylazanium |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1; |

InChI Key |

RULHPTADXJPDSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Tetrahexylammonium hydrogensulphate can be synthesized by reacting tetrahexylammonium chloride with sulfuric acid.

Reaction Conditions: The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization.

Industrial Production: Industrial-scale production methods involve careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Reactions: Tetrahexylammonium hydrogensulphate participates in various reactions, including acid-base reactions, ion exchange, and phase transfer catalysis.

Common Reagents and Conditions: It often serves as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.

Major Products: The major products depend on the specific reactions, but its role as a catalyst enhances reaction efficiency and selectivity.

Scientific Research Applications

Chemistry: Tetrahexylammonium hydrogensulphate finds use as a phase transfer catalyst, aiding in the transfer of hydrophobic reactants across phases.

Biology: It may be employed in biochemical studies or as a reagent in certain assays.

Medicine: While not directly used in medicine, its applications in research may indirectly impact drug development.

Industry: Its role in catalysis contributes to the synthesis of various organic compounds.

Mechanism of Action

- As a phase transfer catalyst, tetrahexylammonium hydrogensulphate facilitates the movement of reactants from one phase (e.g., organic solvent) to another (e.g., aqueous phase).

- Its mechanism involves forming a complex with the reactants, allowing them to traverse the interface efficiently.

Comparison with Similar Compounds

Table 2: Corrosion Inhibition Performance

| Compound | Concentration (µg/mL) | Inhibition Efficiency (%) | Key Mechanism |

|---|---|---|---|

| THAHS | 20.0 | 92.3 | Strong adsorption via alkyl chains |

| BCHAHS | 20.0 | 88.1 | Enhanced hydrophobicity from bicyclohexyl groups |

| MCHAHS | 20.0 | 82.4 | Moderate adsorption |

| HAHS | 20.0 | 75.6 | Limited chain length reduces stability |

THAHS outperforms others due to its longer alkyl chains , which form a dense protective layer on metal surfaces, blocking corrosive agents . Cyclohexyl groups in MCHAHS and BCHAHS introduce steric hindrance, slightly reducing adsorption compared to linear chains in THAHS .

2.3 Comparison with Tetraethylammonium Salts

Tetraethylammonium salts (e.g., tetraethylammonium bromide in ) differ significantly:

- Shorter chains : Ethyl groups reduce hydrophobicity and thermal stability.

- Applications : Used in dye synthesis (e.g., phthalocyanine derivatives) rather than corrosion inhibition .

- Solubility : Higher solubility in polar solvents due to smaller alkyl groups.

Key Research Findings

- Adsorption Mechanism : Inhibitors with nitrogen atoms (e.g., THAHS) adsorb via heteroatom-metal interactions, with efficiency increasing as N < S < P .

- Concentration Effects : THAHS achieves >90% inhibition at 20 µg/mL, while HAHS requires higher concentrations for comparable performance .

- Thermal Stability : THAHS remains stable up to 200°C, making it suitable for high-temperature electrochemical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.